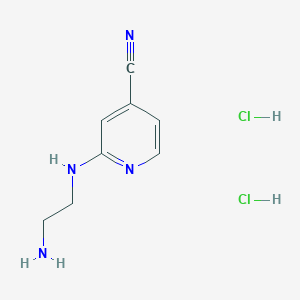
N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the introduction of an azomethine group by the condensation reaction of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane with different compounds containing a carbonyl group such as 2’-hydroxyacetophenone, salicylaldehyde, pyrrole-2-carboxaldehyde, acetylacetone and ethyl acetoacetate .Applications De Recherche Scientifique
Synthesis and Transformations : The synthesis of related benzothiazole compounds and their transformations are a key area of research. For instance, El’chaninov et al. (2018) discuss the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, which is a compound with a similar benzothiazole structure (El’chaninov et al., 2018).
Diuretic Activity : Research has also been conducted on the diuretic activity of benzothiazole derivatives. Yar and Ansari (2009) synthesized a series of biphenyl benzothiazole-2-carboxamide derivatives and found that one of these compounds showed promising diuretic activity (Yar & Ansari, 2009).
Potential Antipsychotic Agents : The evaluation of heterocyclic carboxamides, including benzothiazole derivatives, as potential antipsychotic agents has been a focus. Norman et al. (1996) synthesized and evaluated various heterocyclic analogues for their binding to dopamine and serotonin receptors, finding some derivatives with potent in vivo activities (Norman et al., 1996).
Inhibition of Cathepsins : Another study by Lukić et al. (2017) synthesized novel benzothiazole derivatives and tested them for inhibition of cathepsins B and K, finding significant inhibition by certain derivatives (Lukić et al., 2017).
Antitumor Activity : The antitumor activities of benzothiazole derivatives have been extensively studied. For instance, Chua et al. (1999) explored the synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigated their antitumor activities, revealing significant findings (Chua et al., 1999).
Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives involving benzothiazole and evaluated their in vitro antimicrobial activity, observing variable and modest activity against bacteria and fungi (Patel et al., 2011).
Thermal Decomposition Studies : Uchida et al. (1981) studied the thermal decomposition of N,O-Diacyl-N-t-butylhydroxylamines, which are related to benzothiazole derivatives, providing insights into the stability and decomposition pathways of these compounds (Uchida et al., 1981).
Fluorescent and Colorimetric pH Probe Development : Research by Diana et al. (2020) developed a highly water-soluble fluorescent and colorimetric pH probe using a benzothiazole moiety, highlighting its potential application in intracellular pH imaging (Diana et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS.ClH/c1-13-7-8-16-15(11-13)17(20-23-16)18(22)21(10-9-19)12-14-5-3-2-4-6-14;/h2-8,11H,9-10,12,19H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSRXJNAABEIBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2C(=O)N(CCN)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2368126.png)

![N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2368129.png)

![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)



![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime](/img/structure/B2368139.png)


